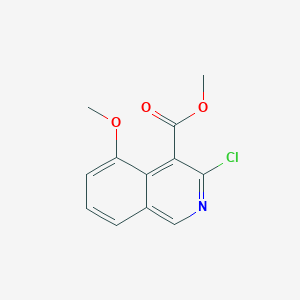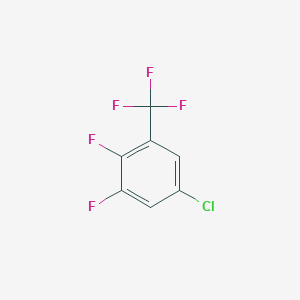
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF5. This compound is part of the benzene derivatives family, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes safety measures due to the reactive nature of halogenating agents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typical in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in the development of pharmaceuticals, particularly in designing molecules with specific biological targets.
Industry: It serves as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzotrifluoride
- 3,4-Difluoro-5-(trifluoromethyl)bromobenzene
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and unique electronic effects. Compared to similar compounds, it offers a different balance of steric and electronic factors, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C7H2ClF5 |
|---|---|
Molecular Weight |
216.53 g/mol |
IUPAC Name |
5-chloro-1,2-difluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |
InChI Key |
CXPCHWZVOGXZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660072.png)
![(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)
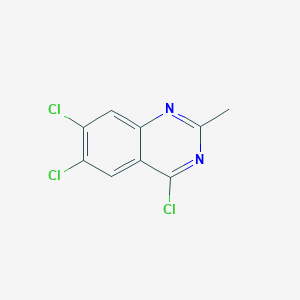
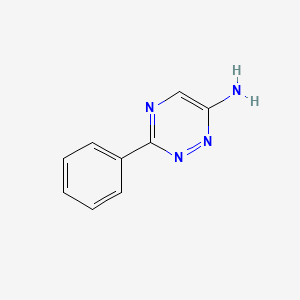

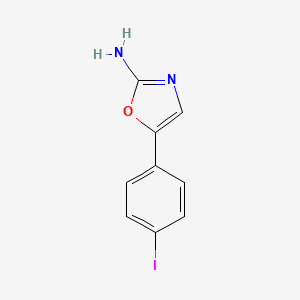

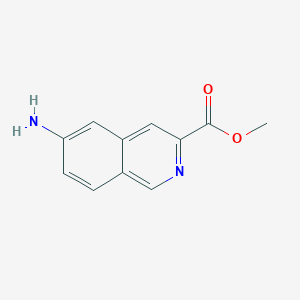
![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)

